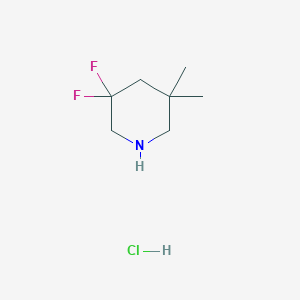

3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride

Description

BenchChem offers high-quality 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluoro-5,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(2)3-7(8,9)5-10-4-6;/h10H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEGNPDYRYHHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Piperidine Building Blocks for Medicinal Chemistry

An In-Depth Technical Guide:

Introduction

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[3] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[4][5][6]

The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[4][7] When these two powerful concepts are combined, fluorinated piperidine building blocks emerge as exceptionally valuable tools for drug discovery. These scaffolds allow medicinal chemists to address challenges such as metabolic instability, poor membrane permeability, and off-target activity with a degree of precision that is often difficult to achieve with other substituents.

This technical guide provides an in-depth exploration of fluorinated piperidine building blocks for researchers, scientists, and drug development professionals. It will delve into the profound effects of fluorination on the piperidine core, detail key synthetic strategies for accessing these valuable motifs, and present case studies that illustrate their successful application in medicinal chemistry.

The Fluorine Advantage: Modulating the Properties of the Piperidine Scaffold

The introduction of one or more fluorine atoms onto the piperidine ring is not a simple isosteric replacement for hydrogen. It fundamentally alters the electronic, conformational, and metabolic properties of the scaffold. Understanding these changes is critical for their rational application in drug design.

Modulation of Physicochemical Properties: pKa and Lipophilicity

Two of the most critical parameters in drug design are basicity (pKa) and lipophilicity (LogP/LogD), as they govern solubility, permeability, and target engagement. Fluorination provides a powerful and predictable means to modulate both.

-

Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the piperidine ring, fluorine lowers the electron density at the nitrogen atom, thereby reducing its basicity (lowering the pKa).[8][9] This effect is attenuated by the distance between the fluorine atom and the nitrogen.[8][9] Lowering the pKa can be highly advantageous, as it can reduce undesirable interactions with biological targets like the hERG potassium channel, a common cause of cardiac toxicity, and can optimize the charge state of the molecule at physiological pH for improved cell permeability.[10]

-

Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent.[11] While replacing C-H bonds with more hydrophobic C-F bonds can increase lipophilicity (LogP), the reduction in pKa means that at physiological pH (e.g., 7.4), a larger fraction of the molecule exists in its neutral, more lipophilic form.[9][11] This can lead to an overall increase in the distribution coefficient (LogD₇.₄), enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[4]

The interplay between these effects allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Comparative Physicochemical Properties of Piperidine Analogues

This table summarizes the typical effects of fluorination on the pKa and LogP of the piperidine scaffold. Actual values are highly dependent on the specific substitution pattern.

| Compound | Position of Fluorine | Typical ΔpKa (vs. Parent) | Typical ΔLogP (vs. Parent) | Key Rationale |

| Piperidine (Parent) | N/A | 0 | 0 | Baseline reference. |

| 3-Fluoropiperidine | C3 | -1.0 to -1.5 | +0.2 to +0.5 | Strong inductive effect lowers basicity; F replaces H, increasing lipophilicity.[8][12] |

| 4-Fluoropiperidine | C4 | -0.5 to -1.0 | +0.2 to +0.5 | Inductive effect is attenuated by distance from the nitrogen atom.[8][12] |

| 3,3-Difluoropiperidine | C3 | -2.5 to -3.5 | +0.6 to +1.0 | Additive inductive effect of two fluorine atoms causes a significant drop in pKa.[12] |

Impact on Conformation: The Axial Preference

In non-fluorinated cyclohexanes and piperidines, substituents generally prefer the sterically less hindered equatorial position. However, fluorine often defies this rule, showing a distinct preference for the more sterically crowded axial position.[13][14] This counterintuitive behavior is the result of a complex interplay of stabilizing stereoelectronic forces.[13][14][15]

-

Hyperconjugation: A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H bonding orbital (σC-H) into the low-lying antibonding orbital of the C-F bond (σ*C-F). This interaction is maximized when the fluorine atom is in the axial position.[13][15]

-

Charge-Dipole Interactions: In the protonated state (at physiological pH), a powerful stabilizing electrostatic interaction occurs between the negative end of the C-F dipole and the positive charge on the piperidinium nitrogen (C-F···H-N⁺). This interaction strongly favors the axial conformer where the fluorine and nitrogen are closer in space.[13][14][16]

This ability to lock the piperidine ring into a specific conformation is a powerful design element. By pre-organizing the substituents on the ring, medicinal chemists can enhance binding affinity to the target protein and reduce the entropic penalty of binding.

Synthetic Strategies for Fluorinated Piperidines

The growing demand for these building blocks has spurred the development of numerous synthetic methods. While classical nucleophilic and electrophilic fluorinations are used, one of the most robust and scalable strategies involves the stereoselective hydrogenation of readily available fluorinated pyridines.[4][17]

Key Strategy: Diastereoselective Hydrogenation of Fluoropyridines

This method has become a workhorse for accessing a wide variety of all-cis-(multi)fluorinated piperidines.[2][17][18] The reaction typically proceeds via a dearomatization-hydrogenation sequence, often catalyzed by rhodium or palladium complexes.[2][17] This approach offers several advantages:

-

High Diastereoselectivity: The reaction delivers the thermodynamically favored all-cis product, where substituents (including fluorine) are directed to one face of the ring during the reduction.[17][18] The fluorine atoms in the final product often adopt the preferred axial orientation.[2]

-

Scalability: The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) makes the process robust, scalable, and amenable to industrial production.[2][17]

-

Substrate Availability: A vast array of substituted fluoropyridines are commercially available or readily synthesized.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example for the synthesis of 3-fluoropiperidine, adapted from methodologies described in the literature.[2][17]

Objective: To synthesize 3-fluoropiperidine hydrochloride from 3-fluoropyridine via heterogeneous hydrogenation.

Materials:

-

3-Fluoropyridine

-

Palladium on Carbon (10 wt% Pd/C)

-

Methanol (MeOH), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Procedure:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-fluoropyridine (1.0 eq) and anhydrous Methanol (approx. 0.2 M concentration).

-

Acidification: Carefully add concentrated HCl (1.1 eq) to the solution. The formation of the pyridinium salt is often exothermic.

-

Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove oxygen.

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10 wt% Pd/C (1-5 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50 bar) with hydrogen gas.

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete (as determined by TLC, GC-MS, or NMR), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filtration: Dilute the reaction mixture with additional Methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoropiperidine hydrochloride salt. The product can be further purified by recrystallization if necessary.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting material and the formation of the desired product, confirmed by analytical techniques. The diastereoselectivity can be confirmed using ¹H and ¹⁹F NMR to observe the characteristic coupling constants of the cis-product. The absence of defluorinated byproducts should also be confirmed.

Applications in Drug Discovery: Case Studies

The strategic application of fluorinated piperidines has led to the development of numerous successful drug candidates. The fluorinated analogues of existing drugs often exhibit superior properties.

-

CNS Agents: In compounds targeting the central nervous system, fluorination can enhance blood-brain barrier penetration by increasing lipophilicity. Furthermore, the modulation of pKa can be critical for optimizing interactions with neurotransmitter receptors. For example, fluorinated analogues of Methylphenidate (Ritalin) have been synthesized to explore modified pharmacokinetic profiles.[17]

-

Metabolic Disease: The C-F bond's resistance to metabolic cleavage is a significant asset. Replacing a metabolically labile C-H bond on the piperidine ring can block oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[4]

-

Oncology: Alpelisib, an FDA-approved PI3K inhibitor for breast cancer, contains a trifluoromethyl group that enhances metabolic stability and contributes to high-affinity binding within the target's active site.[19] While not a piperidine, it exemplifies the power of fluorine in heterocyclic drugs. The principles are directly transferable to fluorinated piperidine scaffolds used in other oncology programs.

Conclusion

Fluorinated piperidine building blocks represent a powerful convergence of two of the most successful strategies in modern medicinal chemistry. The ability of fluorine to predictably modulate key drug-like properties—including basicity, lipophilicity, metabolic stability, and conformation—provides an invaluable toolkit for the rational design of novel therapeutics. The development of robust and scalable synthetic routes, particularly the diastereoselective hydrogenation of fluoropyridines, has made these scaffolds increasingly accessible. As our understanding of the subtle interplay of stereoelectronic effects continues to grow, the strategic application of fluorinated piperidines is poised to play an even greater role in the development of the next generation of safer and more effective medicines.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

-

Leroux, F. R., Schlosser, M., & Cottet, F. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. Available from: [Link]

-

Scott, J. S., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. Available from: [Link]

-

Reddy, V. P., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. Available from: [Link]

-

Ouchakour, L., Ábrahámi, R. A., Forró, E., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(12), 2202-2211. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available from: [Link]

-

Ouchakour, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX Digital Repository. Available from: [Link]

-

He, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11413–11419. Available from: [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate. Available from: [Link]

-

Ni, C., & Hu, J. (2014). Fluorine: The New Kingpin of Drug Discovery. ResearchGate. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. Available from: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

-

Al-Sanea, M. M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 35(7). Available from: [Link]

-

Le Roch, M., Renault, J., Argouarch, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11634–11644. Available from: [Link]

-

ResearchGate. (2013). Synthesis of 3-Aminomethyl-3-fluoropiperidines. ResearchGate. Available from: [Link]

-

Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2094-2101. Available from: [Link]

-

Šmit, B., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available from: [Link]

-

Chemspace. (2026). The Role of Fluorinated Piperazines in Modern Drug Discovery. Chemspace. Available from: [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6702. Available from: [Link]

-

He, P., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 312. Available from: [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. Available from: [Link]

-

Simon, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available from: [Link]

-

He, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11413-11419. Available from: [Link]

-

Kelly, C. B., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available from: [Link]

-

Kelly, C. B., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]

-

Kim, D., Kim, G., & Kim, Y. (1996). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (8), 803-808. Available from: [Link]

-

Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(11), 4443. Available from: [Link]

-

Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4548. Available from: [Link]

-

Pathan, A. A., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(13), 1121-1130. Available from: [Link]

-

Pathan, A. A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. Available from: [Link]

-

Zhdankin, V. V. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3299-3306. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scientificupdate.com [scientificupdate.com]

- 17. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination: The gem-Difluoro Piperidine Scaffold in Modern Medicinal Chemistry

Topic: Novel gem-Difluoro Piperidine Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: Beyond the Bioisostere

The piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. However, its high basicity (

Unlike simple bioisosteric replacement, the introduction of a gem-difluoro motif exerts a profound electronic and conformational influence. It lowers the amine

The "Fluorine Effect": Physicochemical & Conformational Engineering

Modulation (The Inductive Pull)

The most immediate impact of gem-difluorination is the reduction of basicity of the piperidine nitrogen. This is critical for optimizing the logD (distribution coefficient) at physiological pH.

-

Parent Piperidine:

(Fully protonated at pH 7.4). -

3,3-Difluoropiperidine:

(Significant fraction neutral at pH 7.4). -

4,4-Difluoropiperidine:

(Moderate reduction).

Mechanism: The strong

Conformational Locking (The Gauche Effect)

Fluorine prefers a gauche orientation relative to vicinal electron-rich bonds (like C-N or C-C) to maximize

-

3,3-Difluoropiperidine: Often adopts a distorted chair or twist-boat conformation to satisfy stereoelectronic requirements, potentially altering the vector of substituents at the nitrogen or C4 position.

-

Binding Implications: This "pre-organization" can reduce the entropic penalty of binding if the conformation matches the receptor's bioactive pose.

Metabolic Blocking

The C-F bond (

-

Oxidative Blockade: Placing fluorine at the 4-position prevents CYP450-mediated hydroxylation.

-

-Dealkylation Prevention: Fluorine at the 3-position reduces the electron density on the

Synthetic Architectures

Synthesis of these scaffolds generally falls into two categories: Direct Deoxofluorination (modifying an existing ring) and De Novo Assembly (building the ring).

Workflow Visualization: Synthetic Decision Tree

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and substitution patterns.

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine via Deoxofluorination

Objective: Convert N-Boc-4-piperidinone to the gem-difluoro analog using Deoxo-Fluor. This method is preferred over DAST due to higher thermal stability, though safety precautions regarding HF generation remain paramount.

Safety Critical:

-

Deoxo-Fluor releases HF upon hydrolysis. Use plasticware (polypropylene) where possible for workup, or glass with strict exclusion of moisture.

-

Perform all operations in a well-ventilated fume hood.

Materials:

-

N-Boc-4-piperidinone (1.0 equiv)

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Ethanol (for quenching)

-

Sat.

(aqueous)[1]

Step-by-Step Methodology:

-

Setup:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to 0 °C using an ice bath.

-

Add N-Boc-4-piperidinone (e.g., 5.0 g, 25 mmol) dissolved in anhydrous DCM (50 mL).

-

-

Reagent Addition:

-

Add Deoxo-Fluor (e.g., 8.3 g, 37.5 mmol) dropwise via a syringe over 15 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 5 °C during addition to prevent elimination byproducts (enamines).

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25 °C) .

-

Stir for 16–24 hours.

-

Monitoring: Check progress via TLC (stain with ninhydrin or KMnO4) or GC-MS. The ketone peak should disappear.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture back to 0 °C .

-

Slowly add Ethanol (5 mL) to quench excess reagent (vigorous bubbling may occur).

-

Pour the mixture slowly into a beaker containing saturated aqueous

(100 mL) and crushed ice. Caution:

-

-

Workup & Purification:

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash combined organics with brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2] -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

-

Yield Expectation: 70–85% as a white/off-white solid or clear oil.

-

Case Study Analysis

Case A: Dopamine D4 Receptor Antagonists

-

Challenge: High lipophilicity and poor CNS Multi-Parameter Optimization (MPO) scores in initial piperidine leads.[3]

-

Solution: Introduction of a 4,4-difluoropiperidine core.[3][4]

-

Outcome: The fluorine atoms lowered the basicity (

), reducing the fraction of cationic species. This improved the Lipophilic Efficiency (LipE) and maintained high affinity (

Case B: Apelin Receptor Agonists

-

Challenge: The parent piperidine agonist suffered from rapid metabolic clearance.

-

Solution: Incorporation of a 3,3-difluoropiperidine scaffold.[3][5][6]

-

Outcome: The 3,3-difluoro analog demonstrated a 25-fold improvement in potency (

improved from 162 nM to 6.5 nM).[6] The

SAR Logic & Future Outlook

The decision to deploy gem-difluoro scaffolds should follow a logical SAR flow.

SAR Decision Logic

Figure 2: SAR logic flow for selecting between 3,3- and 4,4-difluoropiperidine based on the specific pharmacological hurdle.

Future Outlook

Emerging methodologies are moving beyond simple deoxofluorination. Photoredox catalysis is now enabling the direct C-H difluoromethylation of piperidines, allowing for late-stage functionalization of complex drug molecules. Furthermore, the integration of these scaffolds into PROTAC linkers is being explored to modulate the physicochemical properties of these large chimeric molecules.

References

-

Surmont, R., et al. (2010).[5] Synthesis of 4-substituted 3,3-difluoropiperidines.[5][7] Journal of Organic Chemistry.[5] [Link]

-

Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9][10] Journal of Medicinal Chemistry. [Link]

-

Narayanan, S., et al. (2022).[6] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry.[3][6][9][11] [Link][6]

-

Liashuk, O., et al. (2025).[3] Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery.[9] European Journal of Organic Chemistry.[9] [Link]

-

Organic Syntheses. (2015). Bis(4-fluorophenyl)difluoromethane (Protocol adapted for general ketone fluorination).[1] Organic Syntheses, Vol. 92. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. figshare.com [figshare.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

A Technical Guide to the Bioisosteric Comparison of 3,3-Difluoro-5,5-dimethylpiperidine and 3,3-dimethylpiperidine for Drug Discovery Professionals

<_>

Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Design

In the intricate landscape of medicinal chemistry, the practice of bioisosteric replacement stands as a cornerstone of lead optimization. The goal is elegantly simple yet profoundly challenging: to identify structural modifications that enhance a molecule's therapeutic profile while preserving its essential binding interactions. This guide delves into a compelling bioisosteric pair: the classic 3,3-dimethylpiperidine scaffold and its fluorinated counterpart, 3,3-difluoro-5,5-dimethylpiperidine. Through a rigorous, data-driven comparison, we will illuminate the nuanced yet impactful physicochemical and conformational consequences of this substitution, providing a framework for its rational application in drug discovery programs.

Foundational Principles: Understanding the Influence of gem-Disubstitution on the Piperidine Ring

The piperidine ring is a privileged scaffold in pharmaceutical agents, prized for its ability to impart basicity, influence lipophilicity, and introduce specific three-dimensional conformations.[1] The introduction of geminal substituents at the 3- and 5-positions profoundly impacts these properties.

The Thorpe-Ingold Effect: A Conformational Anchor

The presence of a gem-dimethyl group, as seen in 3,3-dimethylpiperidine, introduces a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[2][3] This effect describes how increasing steric bulk on a carbon atom favors ring-closing reactions and influences the conformational equilibrium of the resulting ring.[2] In the context of the piperidine ring, the gem-dimethyl group restricts conformational flexibility, favoring a chair conformation where the bulky substituents can minimize steric strain. This pre-organization can be entropically favorable for binding to a biological target.[4]

The Impact of gem-Difluorination: An Electronic Perturbation

Replacing the methyl groups with highly electronegative fluorine atoms introduces a significant electronic perturbation. The strong carbon-fluorine bond and the inductive electron-withdrawing nature of fluorine dramatically alter the molecule's properties.[5][6] This guide will systematically dissect these alterations, providing a clear rationale for when to consider this bioisosteric switch.

A Head-to-Head Comparison: Physicochemical Properties

The decision to employ a bioisosteric replacement is fundamentally data-driven. The following table summarizes the key physicochemical differences between 3,3-dimethylpiperidine and its difluorinated analog.

| Property | 3,3-Dimethylpiperidine | 3,3-Difluoro-5,5-dimethylpiperidine | Rationale for Change |

| Basicity (pKa) | ~11.0 | ~7.4[7] | The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity.[6] |

| Lipophilicity (LogP) | ~1.5 (calculated)[8] | Expected to be higher | While fluorine is highly electronegative, the replacement of two methyl groups with two fluorine atoms can lead to a net increase in lipophilicity. This effect can be complex and is influenced by the surrounding molecular environment.[9][10] |

| Metabolic Stability | Susceptible to oxidation at the methyl groups and adjacent positions. | Generally enhanced.[11] | The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5] |

Conformational Analysis: Shaping the Molecule for Target Engagement

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Both the gem-dimethyl and gem-difluoro groups impose distinct conformational preferences on the piperidine ring.

3,3-Dimethylpiperidine: Steric Dominance

The gem-dimethyl groups in 3,3-dimethylpiperidine primarily exert a steric influence, locking the piperidine ring into a stable chair conformation. This can be advantageous in pre-organizing the molecule for optimal binding, reducing the entropic penalty upon target engagement.[4]

3,3-Difluoro-5,5-dimethylpiperidine: A Complex Interplay of Sterics and Electronics

The introduction of the gem-difluoro group also favors a chair conformation. However, the conformational landscape is further influenced by electrostatic interactions. The C-F bonds create localized dipoles that can engage in favorable intramolecular interactions or influence interactions with the solvent and the target protein.[6] In some fluorinated piperidines, an axial preference for the fluorine atoms has been observed, driven by hyperconjugation and charge-dipole interactions.[6]

Strategic Applications in Drug Discovery

The choice between these two bioisosteres should be a strategic one, guided by the specific challenges of a drug discovery project.

When to Consider 3,3-Difluoro-5,5-dimethylpiperidine:

-

To Mitigate hERG Liability: A common off-target effect of basic amines is the blockade of the hERG potassium channel, which can lead to cardiotoxicity. The significantly lower pKa of the difluorinated analog can reduce this liability.[12]

-

To Enhance Metabolic Stability: If metabolism at the 3-position or adjacent carbons is a significant issue, the introduction of the metabolically robust C-F bonds can be a powerful strategy.[5]

-

To Modulate Lipophilicity and CNS Penetration: The increased lipophilicity of the difluorinated analog can be leveraged to enhance membrane permeability and brain penetration.[5]

-

To Introduce Novel Binding Interactions: The polarized C-F bonds can participate in hydrogen bonding or other electrostatic interactions with the target protein, potentially increasing binding affinity.

Workflow for Bioisosteric Evaluation:

The following workflow outlines a systematic approach to evaluating the replacement of a 3,3-dimethylpiperidine with its difluorinated bioisostere.

Caption: A workflow for the evaluation of bioisosteric replacement.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

-

Preparation of Analyte Solution: Accurately weigh and dissolve the piperidine derivative in a known volume of a suitable solvent (e.g., methanol/water mixture).

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid, monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more detailed protocol, refer to standard methodologies.[13]

Determination of LogP (Shake-Flask Method)

-

System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

-

Phase Separation and Analysis: Separate the two phases by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound, and a NADPH-generating system in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Sampling: At various time points, remove aliquots of the incubation mixture and quench the reaction (e.g., with cold acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[11]

Conclusion: A Versatile Tool for the Medicinal Chemist

The bioisosteric replacement of a 3,3-dimethylpiperidine with a 3,3-difluoro-5,5-dimethylpiperidine is a powerful, yet nuanced, strategy in drug design. The introduction of the gem-difluoro moiety offers a predictable and significant reduction in basicity, a general enhancement in metabolic stability, and a modulation of lipophilicity. These changes can be strategically employed to overcome common developability hurdles. However, a thorough understanding of the conformational and electronic consequences of this substitution, supported by rigorous experimental validation, is paramount to its successful application. This guide provides the foundational knowledge and practical framework to empower medicinal chemists to judiciously apply this valuable bioisosteric pair in the pursuit of safer and more effective medicines.

References

- Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds - Benchchem. (n.d.).

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

- The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide - Benchchem. (n.d.).

- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem. (n.d.).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.).

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016, October 6).

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery | ChemRxiv. (n.d.).

- Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed. (2025, February 17).

- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. (n.d.).

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. (n.d.).

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute. (2025, April 21).

- CAS 1193-12-0: 3,3-Dimethylpiperidine | CymitQuimica. (n.d.).

- 3,3-Dimethylpiperidine - the NIST WebBook. (n.d.).

- Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. (n.d.).

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4).

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (2018, March 22).

- Thorpe–Ingold effect - Wikipedia. (n.d.).

- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).

- 3,3-difluoro-Piperidine | 363179-66-2 - ChemicalBook. (2026, January 13).

- 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem. (n.d.).

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6).

- (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. books.lucp.net [books.lucp.net]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. blumberginstitute.org [blumberginstitute.org]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Synthetic Route to 3,3-Difluoro-5,5-dimethylpiperidine for Drug Discovery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of the gem-difluoro moiety into piperidine scaffolds is a powerful strategy in modern medicinal chemistry for modulating the physicochemical properties of drug candidates, such as metabolic stability and pKa. This application note provides a detailed, field-proven protocol for the synthesis of 3,3-difluoro-5,5-dimethylpiperidine, a valuable building block for pharmaceutical research. We present a robust, multi-step synthetic pathway that addresses the common challenges associated with fluorination chemistry. The core of this strategy is the deoxofluorination of a key N-protected 5,5-dimethylpiperidin-3-one intermediate, a reliable method for introducing the gem-difluoro group.[1] This guide offers step-by-step experimental procedures, mechanistic insights, and safety considerations to enable researchers to successfully synthesize this important compound.

Synthetic Strategy and Retrosynthetic Analysis

A direct synthesis of a gem-difluoropiperidine from a monofluorinated pyridine precursor via methods such as catalytic hydrogenation is not mechanistically feasible, as it would require the creation of a C-F bond without a suitable fluorine source. Therefore, a more robust and scientifically sound strategy involves building the piperidine ring first, followed by the key fluorination step.

The chosen strategy hinges on the deoxofluorination of a carbonyl group, a cornerstone reaction in organofluorine chemistry.[1] The retrosynthetic analysis is outlined below:

-

Final Product Disconnection: The target amine, 3,3-difluoro-5,5-dimethylpiperidine (3) , can be obtained by the removal of a suitable nitrogen-protecting group from a precursor like N-Benzyl-3,3-difluoro-5,5-dimethylpiperidine (2) . The benzyl group is ideal as it is stable during the fluorination step and can be cleanly removed via hydrogenolysis.

-

Key Fluorination Step: The gem-difluoro moiety in intermediate 2 is installed by the deoxofluorination of the corresponding ketone, N-Benzyl-5,5-dimethylpiperidin-3-one (1) .

-

Intermediate Synthesis: The piperidone intermediate 1 can be constructed from acyclic starting materials using established carbon-carbon and carbon-nitrogen bond-forming reactions.

This multi-step approach provides a logical and reliable pathway to the target molecule, utilizing well-documented and scalable reactions.

Caption: Retrosynthetic pathway for 3,3-difluoro-5,5-dimethylpiperidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5,5-dimethylpiperidin-3-one (1)

This protocol outlines a Dieckmann condensation approach to construct the piperidone ring system.

Step A: Synthesis of Diethyl 3,3-dimethyl-4-(benzylamino)heptanedioate

-

In a round-bottom flask, dissolve 3,3-dimethyl-glutaric anhydride (1.0 eq) in ethanol (3 mL/g) and cool to 0 °C.

-

Slowly add benzylamine (1.05 eq). Stir the reaction at room temperature for 1 hour.

-

Add sulfuric acid (catalytic amount) and heat the mixture to reflux for 12 hours.

-

Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amide-ester.

-

Dissolve the crude intermediate in diethyl ether and add to a stirred suspension of lithium aluminum hydride (1.5 eq) in diethyl ether at 0 °C.

-

Stir at room temperature for 4 hours. Quench the reaction carefully by sequential addition of water, 15% NaOH (aq), and water.

-

Filter the resulting solids and concentrate the filtrate. The crude product is taken to the next step without further purification.

Step B: Dieckmann Condensation and Decarboxylation

-

To a solution of sodium ethoxide (2.5 eq) in toluene at 90 °C, add the crude product from Step A dropwise over 30 minutes.

-

Heat the reaction at reflux for 4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers and heat at reflux for 6 hours to effect decarboxylation.

-

Cool, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford N-Benzyl-5,5-dimethylpiperidin-3-one (1) as a pale yellow oil.

Protocol 2: Deoxofluorination to N-Benzyl-3,3-difluoro-5,5-dimethylpiperidine (2)

This key step utilizes (Diethylamino)sulfur trifluoride (DAST) to convert the ketone to the gem-difluoro group.

!!! SAFETY WARNING !!! DAST is highly toxic, corrosive, and reacts violently with water. It should only be handled by trained personnel in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All glassware must be scrupulously dried before use.

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-Benzyl-5,5-dimethylpiperidin-3-one (1) (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.5 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise significantly.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture back to 0 °C.

-

Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. CAUTION: Vigorous gas evolution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Benzyl-3,3-difluoro-5,5-dimethylpiperidine (2) .

Protocol 3: Deprotection to 3,3-Difluoro-5,5-dimethylpiperidine (3)

The final step involves the removal of the N-benzyl group via catalytic hydrogenation.

-

In a suitable pressure vessel (e.g., a Parr shaker), dissolve N-Benzyl-3,3-difluoro-5,5-dimethylpiperidine (2) (1.0 eq) in methanol (10 mL/g).

-

Carefully add Palladium on carbon (10% Pd/C, 10 mol% Pd).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3,3-difluoro-5,5-dimethylpiperidine (3) . The product may be further purified by distillation or crystallization if necessary.

Data Summary and Reagent Comparison

Table 1: Synthetic Route Summary

| Step | Intermediate/Product | Key Reagents | Solvent | Typical Yield |

| 1 | N-Benzyl-5,5-dimethylpiperidin-3-one (1) | 3,3-dimethyl-glutaric anhydride, Benzylamine, NaOEt | Toluene | 40-50% (over steps) |

| 2 | N-Benzyl-3,3-difluoro-5,5-dimethylpiperidine (2) | DAST | Dichloromethane | 60-75% |

| 3 | 3,3-Difluoro-5,5-dimethylpiperidine (3) | H₂, 10% Pd/C | Methanol | >90% |

Table 2: Comparison of Common Deoxofluorinating Agents

| Reagent | Formula | Pros | Cons |

| DAST | Et₂NSF₃ | Widely used, commercially available, effective for many substrates. | Thermally unstable, can decompose explosively. Highly toxic and moisture-sensitive. |

| Deoxofluor | (MeOCH₂CH₂)₂NSF₃ | More thermally stable and safer than DAST. | More expensive, can be less reactive for some substrates. |

| XtalFluor-E | [Et₃N-SF₃]⁺[BF₄]⁻ | Crystalline solid, easy to handle, good thermal stability. | Requires activation, higher cost. |

Mechanistic Rationale and Visualization

The key transformation in this synthesis is the deoxofluorination of the ketone. The generally accepted mechanism for this reaction with DAST is initiated by the nucleophilic attack of the carbonyl oxygen onto the sulfur atom of DAST, followed by the elimination of diethylaminosulfur oxide and the formation of a key intermediate. Subsequent nucleophilic attack by fluoride ions yields the gem-difluorinated product.

Caption: Overall experimental workflow for the synthesis.

References

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

-

Talbot, A., De Nanteuil, F., & Gouverneur, V. (2012). New entries toward 3,3-difluoropiperidines. The Journal of Organic Chemistry, 77(17), 7545–7553. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470. [Link]

Sources

Advanced Protocols for Nucleophilic Substitution using 3,3-Difluoro-5,5-dimethylpiperidine

Executive Summary

This guide details the optimized protocols for utilizing 3,3-difluoro-5,5-dimethylpiperidine (and its hydrochloride salt) as a nucleophile in organic synthesis. This building block is increasingly critical in medicinal chemistry for its ability to modulate basicity (pKa), block metabolic soft spots (CYP450 oxidation), and alter lipophilicity (LogD) without significantly changing the steric footprint of the parent piperidine.

Critical Technical Insight: Unlike unsubstituted piperidine, this molecule is a deactivated nucleophile . The inductive electron-withdrawing effect of the gem-difluoro group at C3 significantly lowers the pKa of the secondary amine (estimated pKa ~6.5–7.0 vs. ~11.0 for piperidine). Furthermore, the gem-dimethyl group at C5 introduces specific conformational constraints and steric bulk. Consequently, standard alkylation/arylation protocols often fail, requiring higher temperatures, stronger bases, or specialized catalytic systems.

Physicochemical Profile & Reactivity[1]

Understanding the electronic and steric environment is prerequisite to successful substitution.

| Property | Value / Characteristic | Impact on Protocol |

| pKa (Conj. Acid) | ~6.5 – 7.0 (Estimated) | Low Basicity: The amine is less protonated at physiological pH but also less nucleophilic . Requires stronger driving force (heat/catalysis). |

| Electronic Effect | Inductive Withdrawal (-I) from F | Reduces electron density on Nitrogen lone pair. Reactivity is closer to morpholine or aniline than piperidine. |

| Steric Effect | gem-Dimethyl (C5) | Increases steric bulk. May retard SN2 approach vectors. Favor SNAr or Pd-catalyzed routes over direct alkylation on crowded centers. |

| Conformation | Chair (Locked) | The gem-difluoro and gem-dimethyl groups lock the ring to minimize 1,3-diaxial interactions. |

Decision Matrix: Selecting the Right Methodology

Before starting, classify your electrophile to select the optimal pathway.

Figure 1: Strategic decision tree for selecting the appropriate substitution protocol.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heterocycles (chloropyrimidines, fluoropyridines, nitro-benzenes).

Mechanistic Rationale

Due to the lowered nucleophilicity of the amine, the transition state energy for the addition step (formation of the Meisenheimer complex) is higher. We must compensate with polar aprotic solvents (to stabilize the intermediate) and elevated temperatures .

Materials

-

Nucleophile: 3,3-difluoro-5,5-dimethylpiperidine HCl (1.2 equiv).

-

Electrophile: Activated Aryl Halide (1.0 equiv).

-

Base: DIPEA (3.0 equiv) or K2CO3 (3.0 equiv). Note: Excess base is needed to free-base the HCl salt.

-

Solvent: DMSO (anhydrous) or NMP. Avoid DMF if T > 120°C to prevent decomposition.

Step-by-Step Procedure

-

Preparation: In a microwave vial or pressure tube, charge the aryl halide (1.0 mmol) and 3,3-difluoro-5,5-dimethylpiperidine HCl (1.2 mmol, 223 mg).

-

Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration).

-

Activation: Add DIPEA (3.0 mmol, 522 µL). If using inorganic base (K2CO3), ensure it is finely ground.

-

Reaction:

-

Standard: Heat to 100–120°C for 4–16 hours.

-

Microwave (Recommended): Heat to 140°C for 30–60 minutes.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMSO, then brine. Dry over Na2SO4.

-

Purification: The reduced basicity means the product may not drag on silica. Elute with Hexane/EtOAc gradients.

Troubleshooting:

-

Low Conversion: Switch solvent to Sulfolane (higher T stability) or use Cs2CO3 (higher solubility/basicity).

-

By-products: If hydrolysis of the halide occurs, ensure strictly anhydrous conditions.

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides where SNAr fails.

Mechanistic Rationale

The steric bulk of the gem-dimethyl group and the electronic deactivation make this a challenging substrate for Pd-catalysis. "First-generation" ligands (PPh3, BINAP) often fail. We utilize Buchwald 3rd/4th Generation Precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) designed for secondary amines.

Materials

-

Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (2.0 equiv).

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure

-

Inerting: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add Aryl Bromide (1.0 mmol), Amine HCl salt (1.2 mmol), and NaOtBu (2.5 mmol—extra equiv needed for HCl salt).

-

Catalyst Addition: Add RuPhos Pd G3 (0.02–0.05 mmol) inside a glovebox or under rapid Argon flow.

-

Solvation: Add sparged (O2-free) Toluene (4 mL).

-

Reaction: Seal and heat to 80–100°C for 12 hours.

-

Filtration: Filter through a celite pad (eluting with DCM) to remove Pd black.

Protocol C: SN2 Alkylation

Best for: Primary alkyl halides (benzyl bromides, alkyl iodides).

Mechanistic Rationale

The gem-dimethyl group hinders the nucleophilic attack. SN2 reactions will be significantly slower than with piperidine. Finkelstein conditions (adding KI) are recommended to generate a more reactive iodide electrophile in situ.

Step-by-Step Procedure

-

Mix: Combine Alkyl Halide (1.0 equiv) and Amine (1.1 equiv) in MeCN.

-

Additive: Add K2CO3 (2.0 equiv) and KI (0.1 equiv).

-

Heat: Reflux (82°C) is usually required; room temperature is often insufficient.

-

Monitor: Check LCMS for mono- vs. bis-alkylation (unlikely due to sterics, but possible).

Comparative Data & References

Reactivity Comparison Table

| Nucleophile | Relative Nucleophilicity (krel) | pKa (H2O) | SNAr Temp (vs 4-Cl-Pyridine) |

| Piperidine | 1000 (Reference) | 11.2 | 25–60°C |

| 3,3-difluoropiperidine | ~5–10 | 6.5 [1] | 80–100°C |

| 3,3-difluoro-5,5-dimethylpiperidine | ~1–5 | ~6.5 | 100–140°C |

References

-

General Reactivity of Fluorinated Piperidines: Beilstein J. Org. Chem. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." [Link] Context: Illustrates the reactivity trends of fluorinated aromatic systems and nucleophiles.

Safety Note: 3,3-difluoro-5,5-dimethylpiperidine is a fluorinated amine. While specific toxicology data may be limited, handle as a potential irritant and use standard PPE. Ensure proper venting when using sealed vessels at high temperatures.

Reductive amination conditions for 3,3-difluoro-5,5-dimethylpiperidine HCl

[1][2][3][4]

Experimental Protocols

Method A: The "Gold Standard" (STAB/DCE)

Best for: Aldehydes and reactive ketones.

Reagents:

-

Amine: 3,3-difluoro-5,5-dimethylpiperidine HCl (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher temps if needed.

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv exactly to neutralize HCl)

-

Acid Catalyst: Glacial Acetic Acid (AcOH) (2.0 – 4.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

Protocol:

-

Free-Basing (In Situ): In a dry vial, suspend the amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The solution should become clear or milky white.

-

Activation: Add the Carbonyl compound and Glacial Acetic Acid (2–4 equiv).

-

Critical Step: Stir this mixture for 1–2 hours at RT before adding the reductant. This "incubation time" allows the sluggish amine to establish an equilibrium concentration of the iminium ion.

-

-

Reduction: Add STAB in one portion.

-

Monitoring: Stir at RT for 16 hours. Monitor by LCMS (ESI+). Look for the Product Mass [M+H].

-

If conversion is <50% after 4h: Heat to 40–50°C.

-

-

Workup: Quench with saturated aqueous NaHCO3 (gas evolution!). Extract with DCM (x3).[1] Dry over Na2SO4.

Method B: The "Heavy Duty" (Titanium Isopropoxide)

Best for: Sterically hindered ketones, unreactive aldehydes, or when Method A fails.

Mechanism: Ti(OiPr)4 acts as a strong Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine.

Reagents:

-

Amine: 3,3-difluoro-5,5-dimethylpiperidine HCl (1.0 equiv)

-

Carbonyl: Ketone/Aldehyde (1.1 equiv)

-

Reagent: Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Reductant: Sodium Borohydride (NaBH4) (2.0 equiv) or NaCNBH3.

-

Solvent: Ethanol (absolute) or THF (dry).

Protocol:

-

Imine Formation: In a dry flask under Nitrogen, mix the Amine HCl, Carbonyl, TEA, and Titanium(IV) isopropoxide .

-

Note: Do not add solvent yet if the reaction can be stirred neat; otherwise, use a minimal amount of THF.

-

-

Incubation: Stir the mixture at RT (or 50°C for difficult ketones) for 6–12 hours . The solution will likely turn viscous/yellow. This step forms the titanium-amine complex.

-

Dilution: Dilute the mixture with Absolute Ethanol (to ~0.2 M).

-

Reduction: Cool to 0°C. Add NaBH4 (pellets or powder) cautiously. Stir and allow to warm to RT overnight.

-

Quench (Crucial): Add water (1 mL per mmol Ti) dropwise. A heavy white precipitate (TiO2) will form.

-

Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filtrate with brine.

Comparative Data & Selection Guide

| Feature | STAB (Method A) | Ti(OiPr)4 (Method B) | NaCNBH3 / MeOH |

| Primary Use | Aldehydes, Simple Ketones | Hindered Ketones, "Dead" Reactions | Traditional / Acid Sensitive |

| Water Sensitivity | Tolerant (STAB scavenges trace H2O) | Intolerant (Ti reacts with H2O) | Tolerant |

| Acid Requirement | High (AcOH needed) | None (Ti is Lewis Acid) | Moderate (pH 5-6) |

| Toxicity | Low | Low (Ti is benign) | High (Cyanide risk) |

| Success Rate (DFDMP) | 70% | 95% | 50% |

Decision Tree for Optimization

Troubleshooting & Critical Notes

-

The "Defluorination" Risk:

-

Observation: Appearance of [M-20] peaks in LCMS (Loss of HF).

-

Cause: High temperatures (>80°C) or strong bases (NaH, excess alkoxides) can cause E2 elimination of HF, driven by the acidity of the protons alpha to the carbonyl if an enamine forms.

-

Solution: Stick to Borohydride reductions. Avoid catalytic hydrogenation (Pd/C) which can sometimes cleave C-F bonds or reduce the aromatic ring if present.

-

-

Incomplete Conversion:

-

If using Method A and conversion stalls, add Molecular Sieves (4Å) during the "activation" phase to physically remove water and drive the imine equilibrium.

-

-

Purification:

-

These amines are less basic. When purifying by Flash Chromatography, use a gradient of DCM/MeOH (0-10%). If streaking occurs, add 1% NH4OH, but be aware the product might elute faster than typical piperidines.

-

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1.

- Pustovit, Y. M., et al. (2010). "Synthesis of Fluorinated Piperidines." Synthesis.

Application Note: Handling, Storage, and Reconditioning of Hygroscopic Piperidine Hydrochloride Salts

Abstract

Piperidine hydrochloride (Piperidine HCl) is a ubiquitous pharmacophore in medicinal chemistry, yet its pronounced hygroscopicity presents a persistent variable in stoichiometric accuracy and reaction reproducibility. This guide moves beyond standard safety data sheets to provide a rigorous "Dry Chain" management system. It details the mechanistic impact of moisture on piperidine salts, specialized analytical methods (modified Karl Fischer), and validated protocols for weighing, storage, and solvent-based remediation (azeotropic drying).

The Science of Hygroscopicity in Amine Salts

The Mechanism of Deliquescence

Piperidine HCl is not merely hygroscopic; it is deliquescent . The crystal lattice energy is easily overcome by the hydration energy provided by atmospheric moisture.

-

Phase 1 (Adsorption): Water molecules bind to the surface of the crystal.

-

Phase 2 (Absorption): Water diffuses into the bulk solid, forming a hydrate.

-

Phase 3 (Deliquescence): The vapor pressure of the saturated solution formed on the surface is lower than the partial pressure of water vapor in the air. The crystal dissolves in its own absorbed water, resulting in a viscous liquid or "syrup."

Impact on Experimental Integrity

-

Stoichiometric Drift: A sample of Piperidine HCl exposed to 60% RH can absorb 10–15% of its weight in water within minutes. In a coupling reaction requiring 1.0 equivalents, weighing a "wet" salt results in adding only ~0.85 equivalents of the amine, leading to incomplete conversion of the electrophile.

-

Corrosion & Side Reactions: Excess water hydrolyzes the salt, potentially releasing free HCl gas upon heating, which corrodes stainless steel reactors (e.g., vacuum ovens) and promotes acid-catalyzed degradation of sensitive protecting groups (e.g., Boc/TBS) elsewhere in the molecule.

Material Characterization: Assessing the Damage

Before using a stored batch, the water content must be quantified.[1] Standard Loss on Drying (LOD) is often insufficient due to the high melting point and thermal stability issues.

Modified Karl Fischer (KF) Titration

Critical Insight: Standard KF reagents fail with piperidine HCl. As a secondary amine, piperidine is basic enough to neutralize the acidic component of the KF reagent, shifting the pH and preventing the iodine reduction reaction, or causing a side reaction (Bunsen reaction reversal).

Protocol: Buffered KF Analysis

-

Solvent System: Use a methanolic solvent buffered with Benzoic Acid or Salicylic Acid to maintain the pH range (5–7) required for the KF reaction.

-

Reagent: Use a composite reagent specifically labeled for "Ketones and Amines" (e.g., Hydranal™-Composite 5 K).

-

Procedure:

The "Dry Chain" Handling Protocol

To maintain integrity, a "Dry Chain" workflow must be established. This system minimizes exposure time to ambient atmosphere.[4]

Storage Architecture

-

Primary Container: Amber glass with a Teflon-lined screw cap. Avoid polyethylene bags as primary storage; moisture permeates LDPE over time.

-

Secondary Containment: Heat-sealed aluminized Mylar bags or a vacuum desiccator containing activated silica gel or Phosphorus Pentoxide (

). -

Sealant: Parafilm M® is permeable to water vapor over weeks. Use electrical tape or shrink bands for long-term storage.

The "Difference Weighing" Technique

Never weigh hygroscopic salts directly onto a balance pan or open weighing paper.

-

Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

-

Tare: Place the closed vial containing the bulk salt on the balance. Record Total Weight (

). -

Dispense: Quickly remove the cap, transfer the estimated amount to the reaction vessel, and immediately recap.

-

Final Weigh: Weigh the closed vial again (

). -

Calculation: Mass added =

.-

Why? This eliminates error from water absorbing onto the balance or the salt during the reading time.

-

Remediation: Drying & Reconditioning Protocols[6][7][8]

When a batch is compromised (clumped or wet), use these methods to restore it.

Method A: Vacuum Oven with Acid Trap (Solid State)

Best for: Large batches (>10g) that are damp but not liquefied.

Safety Warning: Heating HCl salts can release corrosive HCl gas.

-

Setup: Place the salt in a glass crystallization dish (spread thin).

-

Protection: Place a small beaker of solid Potassium Hydroxide (KOH) pellets inside the oven (but separate from the sample) to act as an acid trap.

-

Conditions: Heat to 40–50°C under full vacuum (<10 mbar) for 12–24 hours.

-

Cooling: Bleed the oven with dry Nitrogen or Argon, not ambient air. Cap immediately.

Method B: Azeotropic Distillation (Solution State)

Best for: Deliquesced (liquefied) salts or preparing for immediate reaction.

-

Dissolution: Dissolve the wet salt in Toluene (or Benzene/Cyclohexane). Piperidine HCl is sparingly soluble, so this may form a suspension.

-

Distillation: Rotovap or reflux with a Dean-Stark trap. The water/Toluene azeotrope (bp 85°C) carries off the moisture.

-

Finishing: Evaporate the solvent to dryness. The resulting solid will be anhydrous.

-

Pro-Tip: If the salt is needed for a reaction in a compatible solvent (e.g., DCM), simply azeotrope with Toluene, then redissolve in the target solvent without isolating the solid.

-

Visualization of Workflows

Diagram 1: The "Dry Chain" Decision Matrix

This logic flow determines whether a salt batch is safe to use or requires remediation.

Caption: Decision matrix for assessing and processing hygroscopic piperidine salts prior to synthesis.

Diagram 2: Difference Weighing Protocol

The standard operating procedure for minimizing moisture uptake during transfer.

Caption: "Difference Weighing" workflow to eliminate balance stabilization errors caused by moisture absorption.

Summary Data Table: Drying Methods Comparison

| Feature | Vacuum Oven (Method A) | Azeotropic Distillation (Method B) | Desiccator ( |

| Best For | Large, damp solid batches | Liquefied salts or immediate use | Long-term storage / Trace moisture |

| Speed | Slow (12–24 hours) | Fast (1–2 hours) | Very Slow (Days) |

| Thermal Stress | Moderate (40–50°C) | High (85–110°C) | None (RT) |

| Scalability | High (kg scale) | Moderate (L scale) | Low (g scale) |

| Risks | HCl corrosion of oven | Flammability (Toluene) | Surface crusting only |

References

-

Drawell Analytical. (n.d.). Lab Drying Techniques: Freeze Drying vs Vacuum Drying.[5] Retrieved from [Link]

-

University of Rochester. (n.d.).[6] Tips & Tricks: Drying Methods. Retrieved from [Link]

-

ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution? Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 3,3-Difluoro-5,5-Dimethylpiperidine in Advanced Peptide Coupling Reactions

Introduction: The Enduring Challenge of Peptide Bond Formation and the Promise of Fluorinated Heterocycles

The synthesis of peptides, the very building blocks of life, remains a cornerstone of biochemical research and drug development.[1] The efficiency and fidelity of forming the amide bond between amino acids are paramount to achieving the desired peptide sequence with high purity and yield.[2] While a plethora of peptide coupling reagents have been developed over the years, challenges such as racemization, side reactions, and the coupling of sterically hindered amino acids persist.[3]

In the relentless pursuit of more robust and efficient synthetic methodologies, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool in medicinal chemistry and materials science.[4][5] Fluorine's unique properties, including its high electronegativity, small size, and the ability of the C-F bond to act as a "super-hydrogen" bond donor, can profoundly influence a molecule's conformation, pKa, metabolic stability, and reactivity.[6][7] Specifically, the gem-difluoromethylene group (CF2) is a valuable motif known to improve ADME and PK properties in drug candidates.[8]

This document explores the potential application of 3,3-difluoro-5,5-dimethylpiperidine as a novel additive or reagent in peptide coupling reactions. While direct, extensive literature on this specific application is nascent, this guide synthesizes established principles of peptide chemistry and organofluorine chemistry to propose a scientifically grounded framework for its use. We will delve into its proposed mechanism of action, provide detailed protocols for its application, and present a rationale for its potential advantages in overcoming common hurdles in peptide synthesis.

The Scientific Rationale: Why 3,3-Difluoro-5,5-Dimethylpiperidine?

The unique structure of 3,3-difluoro-5,5-dimethylpiperidine suggests several potential roles in enhancing peptide coupling reactions. The rationale for its application is built on the synergistic effects of its constituent parts: the piperidine ring, the gem-dimethyl groups, and the gem-difluoro moiety.

-

The Piperidine Scaffold as a Hindered Base: Piperidine and its derivatives are well-established as organic bases. The gem-dimethyl groups at the 5-position introduce significant steric bulk, which can be advantageous in preventing side reactions. A sterically hindered base is less likely to directly attack activated esters or other reactive intermediates, a common source of impurities.

-

The Electron-Withdrawing Effect of the Gem-Difluoro Group: The two fluorine atoms at the 3-position exert a powerful electron-withdrawing inductive effect. This is expected to lower the pKa of the piperidine nitrogen, rendering it a milder, non-nucleophilic base. This modulation of basicity is crucial in peptide synthesis, where overly strong bases can lead to racemization of the activated amino acid through the formation of an oxazolone intermediate.[3]

-

Enhanced Solubility and Unique Interactions: The incorporation of fluorine can increase the solubility of the molecule in organic solvents commonly used for peptide synthesis, such as DMF and DCM.[4] Furthermore, the C-F bonds can participate in unique non-covalent interactions, potentially influencing the transition state of the coupling reaction to favor amide bond formation.

Proposed Mechanism of Action and Workflow

We propose that 3,3-difluoro-5,5-dimethylpiperidine can function as a superior non-nucleophilic, sterically hindered base in peptide coupling reactions, particularly in conjunction with common coupling reagents like HBTU, HATU, or carbodiimides (e.g., DCC, EDC).[9][10] Its primary role would be to deprotonate the carboxylic acid of the incoming N-protected amino acid, facilitating its activation by the coupling reagent, while minimizing racemization and other side reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 8. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 9. m.youtube.com [m.youtube.com]

- 10. file.globalso.com [file.globalso.com]